molecular formula C4H5BrN4O B2599002 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 1823348-87-3

5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2599002
CAS No.: 1823348-87-3
M. Wt: 205.015
InChI Key: CZHANFZNKLKGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide is a high-quality chemical reagent designed for research and development applications. This compound belongs to the 1,2,4-triazole chemical class, which is recognized as a privileged scaffold in medicinal chemistry with a broad spectrum of pharmacological potential . As a building block, this bromo- and carboxamide-functionalized triazole is a versatile intermediate for synthesizing more complex molecules. It is suitable for various cross-coupling reactions, where the bromo substituent can facilitate further structural diversification. Researchers can utilize this compound in the design and optimization of novel bioactive molecules, particularly in the search for new therapeutic agents . Related triazole carboxamide compounds have been investigated as potent and selective inhibitors of biological targets such as the Pregnane X Receptor (PXR), highlighting the value of this chemical class in drug discovery . Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-1-methyl-1,2,4-triazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4O/c1-9-4(5)7-3(8-9)2(6)10/h1H3,(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHANFZNKLKGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Applications of 5-Bromo-1,2,4-Triazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the 5-Bromo-1,2,4-Triazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven success in interacting with a wide range of biological targets. The 1,2,4-triazole ring is a quintessential example of such a scaffold.[1][2] Its five-membered aromatic structure, containing three nitrogen atoms, imparts a unique combination of metabolic stability, hydrogen bonding capability, and dipole character, allowing it to serve as a versatile bioisostere for amide or ester groups.[1][3] This has led to the development of numerous successful drugs across various therapeutic areas, including the antifungal agent Fluconazole and the antiviral Ribavirin.[1][4]

This guide focuses on a specific, strategically modified variant: the 5-bromo-1,2,4-triazole. The introduction of a bromine atom at the 5-position is not a trivial substitution. As a halogen, bromine significantly alters the scaffold's electronic and lipophilic properties. This modification can enhance membrane permeability, improve binding affinity through halogen bonding interactions with protein targets, and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. This guide provides an in-depth exploration of how this specific scaffold is being leveraged by researchers and drug development professionals to create novel therapeutic agents.

Part 1: Anticancer Applications: Targeting Uncontrolled Cell Proliferation

The 1,2,4-triazole nucleus is a well-established pharmacophore in oncology, forming the core of aromatase inhibitors like Letrozole and Anastrozole used in breast cancer therapy.[1][5] The introduction of a 5-bromo substituent has opened new avenues for developing potent cytotoxic and antiproliferative agents.[6][7]

Mechanism of Action: Microtubule Disruption

A prominent mechanism of action for bromo-triazole derivatives is the inhibition of tubulin polymerization.[5] Microtubules are critical components of the cellular cytoskeleton involved in cell division, and their disruption is a clinically validated anticancer strategy. Certain 5-bromo-1,2,4-triazole derivatives have been designed as cis-restricted analogues of Combretastatin A-4 (CA-4), a natural product known for its potent tubulin-binding activity.[8] These compounds bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase, followed by the induction of apoptosis (programmed cell death).[8] Molecular docking studies have shown that the 3-bromophenyl substitution at the 5-position of the triazole ring can achieve an efficient binding affinity with the tubulin-combretastatin A-4 binding site.[5][9]

Structure-Activity Relationship (SAR) Insights
  • Aryl Substituents: The nature and position of aryl groups on the triazole ring are critical. For instance, in a series of di-arylated 1,2,4-triazoles developed from 3-bromo-1H-1,2,4-triazole, specific substitutions on the aryl rings led to significant potency against breast cancer cell lines like MCF-7.[6]

  • Metabolic Stability: The bromine atom can enhance metabolic stability, a crucial property for drug candidates. Studies on di-arylated 1,2,4-triazoles have shown that lead compounds possess favorable pharmacokinetic properties in human liver microsomes, suggesting their potential for further development.[6]

Data Presentation: Antiproliferative Activity of 5-Bromo-1,2,4-Triazole Derivatives
Compound IDSubstitution PatternTarget Cell LineActivity (IC₅₀)Reference
4q 1-(4-methoxyphenyl)-3-(4-fluorophenyl)-1,2,4-triazole (derived from 3-bromo precursor)MCF-7 (Breast Cancer)4.8 µM[6]
4l 1-(3,4,5-trimethoxyphenyl)-5-(4-chlorophenyl)-1,2,4-triazoleHeLa (Cervical Cancer)Comparable to CA-4[8]
4o 1-(3,4,5-trimethoxyphenyl)-5-(4-bromophenyl)-1,2,4-triazoleJurkat (Leukemia)Comparable to CA-4[8]

Part 2: Antimicrobial Applications: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action.[10] The 5-bromo-1,2,4-triazole scaffold has emerged as a promising foundation for the development of potent antibacterial and antifungal agents.[11][12]

Antibacterial Activity

Derivatives incorporating the 5-bromo-1,2,4-triazole moiety have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[12][13] SAR studies have indicated that the presence of chloro and bromo substituents can confer broad-spectrum antibacterial activity.[10] In some series, a compound bearing a bromo diphenylsulfone moiety attached to the triazole ring exhibited the strongest activity against Bacillus cereus.[14]

  • Causality Insight: The lipophilicity conferred by the bromine atom can facilitate the compound's passage through the bacterial cell wall and membrane, allowing it to reach its intracellular target more effectively.

Antifungal Activity

The 1,2,4-triazole core is famously effective against fungi.[1] Fused heterocyclic systems, such as 5‐bromo‐3,7‐dimethyl‐1,2,4‐triazolo‐[3,4‐b]‐benzothiazole, have been synthesized and screened for their activity against pathogenic fungi like Candida albicans.[13] The mechanism often involves the inhibition of enzymes crucial for fungal cell wall integrity, such as lanosterol 14α-demethylase.[1]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Key Antimicrobial Compounds
Compound ClassSubstitution PatternTarget OrganismActivity (MIC)Reference
4-Amino-1,2,4-triazole derivative4-bromo substituent on phenyl ringE. coli, B. subtilisGood activity[10]
1,2,4-triazole-3-thione derivativeBromo diphenylsulfone moietyB. cereus8 µg/mL[10][14]
Fused triazole5-bromo-triazolo-benzothiazoleCandida albicansModest activity[13]

Part 3: Antiviral and Other Therapeutic Applications

The versatility of the 1,2,4-triazole scaffold extends to antiviral therapies and other biological activities.[15][16] While research into specifically 5-bromo-substituted antiviral triazoles is an emerging area, the foundational role of the triazole ring in drugs like Ribavirin highlights the potential of this class.[4] The chemical stability and potential for diverse modifications make these compounds attractive for targeting viral enzymes like polymerases or proteases.[15]

Furthermore, computer-aided predictions suggest that derivatives such as 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols have a high probability of exhibiting not only antitumor and antiviral activity but also antioxidant and anti-inflammatory properties.[11][17] This indicates a broad therapeutic potential that warrants further investigation.

Part 4: Synthetic and Evaluative Methodologies

General Synthetic Workflow

The synthesis of 5-bromo-1,2,4-triazole derivatives typically follows a logical and adaptable pathway. A common approach involves the construction of the core triazole ring, often from thiosemicarbazide precursors, followed by a selective bromination step. Alternatively, a bromo-substituted starting material can be used to build the heterocyclic system.

G cluster_0 Route A: Post-Cyclization Bromination cluster_1 Route B: Programmed Arylation A1 Aryl Hydrazide + Isothiocyanate A2 Thiosemicarbazide Intermediate A1->A2 A3 Base-catalyzed Cyclization A2->A3 A4 4-Aryl-5-substituted-1,2,4-triazole-3-thiol A3->A4 A5 Bromination (e.g., NBS) A4->A5 A6 5-Bromo-1,2,4-triazole Derivative A5->A6 B1 3-Bromo-1H-1,2,4-triazole (Starting Material) B2 N-Arylation Reaction B1->B2 B3 N-Aryl-3-bromo-1,2,4-triazole B2->B3 B4 C-Arylation (e.g., Suzuki Coupling) B3->B4 B5 Di-arylated 1,2,4-triazole Derivative B4->B5 G A Synthesized 5-Bromo-1,2,4-triazole Library B Primary Screening (e.g., Antiproliferative or Antimicrobial Assay) A->B C Determine Potency (IC50 / MIC values) B->C D Active Hit? C->D E Discard / Deprioritize D->E No F Secondary Assays (e.g., Cell Cycle Analysis, Enzyme Inhibition) D->F Yes G Mechanism of Action Studies F->G H In Vivo Efficacy & Toxicity Studies (Animal Models) G->H I Lead Optimization H->I

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Novel Antiviral Agents Targeting Triazole Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The triazole carboxamide moiety represents a privileged scaffold in antiviral drug discovery, most notably validated by Ribavirin (1-


-D-ribofuranosyl-1,2,4-triazole-3-carboxamide).[1][2][3][4] While Ribavirin remains a broad-spectrum standard, its utility is limited by toxicity and poor selectivity.

This application note details the synthesis of novel 1,2,3-triazole-4-carboxamide derivatives. Unlike the classical 1,2,4-triazole synthesis, which requires harsh condensation conditions, the 1,2,3-triazole scaffold allows for modular "Click Chemistry" (CuAAC) assembly. This approach facilitates the rapid generation of Structure-Activity Relationship (SAR) libraries to optimize binding affinity against viral polymerases and Inosine Monophosphate Dehydrogenase (IMPDH).

Key Mechanistic Advantages[5]
  • Bioisosterism: The 1,2,3-triazole ring mimics the steric and electronic properties of the amide bond found in natural nucleosides (guanosine/adenosine), acting as a non-hydrolyzable linker.

  • H-Bonding Network: The carboxamide group at the C4 position functions as a critical hydrogen bond donor/acceptor, essential for interaction with the "serine protease-like" triad in viral targets.

  • IMPDH Inhibition: Analogous to Ribavirin, these derivatives deplete intracellular GTP pools, inducing lethal mutagenesis in RNA viruses (e.g., Influenza, HCV).

Synthetic Workflow Strategy

The following diagram outlines the divergent synthetic pathways. We prioritize Route B (CuAAC) for its high yield, regioselectivity, and compatibility with sensitive nucleoside bases.

SyntheticWorkflow Start Starting Material (Sugar/Alkyl Azide) RouteA Route A: Classical (1,2,4-Triazole) Start->RouteA RouteB Route B: Modern (1,2,3-Triazole) Start->RouteB Condensation High Temp Condensation (Methyl Propiolate) RouteA->Condensation Ribavirin Ribavirin Analogs (1,2,4-Isomer) Condensation->Ribavirin Click CuAAC Reaction (CuSO4 / Na-Ascorbate) RouteB->Click EsterInter Intermediate Triazole Ester Click->EsterInter Regioselective 1,4-addition Amidation Ammonolysis (NH3 / MeOH) EsterInter->Amidation Target Target Scaffold (1,2,3-Triazole-4-Carboxamide) Amidation->Target Quant. Yield

Figure 1: Comparative synthetic workflows. Route B (Green/Blue) is the focus of this protocol due to milder conditions and higher regioselectivity.

Detailed Experimental Protocol: Route B

Phase 1: CuAAC Cycloaddition (Triazole Core Formation)

This step generates the 1,4-disubstituted 1,2,3-triazole ester intermediate.

Reagents:

  • Azide precursor (

    
    , 1.0 equiv)
    
  • Ethyl propiolate (Alkyne source, 1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (

    
    , 10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Solvent:

    
     (1:1 v/v)
    

Procedure:

  • Preparation: Dissolve the azide precursor in

    
     (10 mL per mmol) in a round-bottom flask.
    
  • Activation: Add Ethyl propiolate followed by the freshly prepared aqueous solution of Sodium Ascorbate.

  • Catalysis: Add the

    
     solution dropwise. The reaction mixture should turn a characteristic bright yellow/orange (indicating Cu(I) species generation).
    
  • Incubation: Stir vigorously at Room Temperature (25°C) for 6–12 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the azide spot.

  • Work-up: Quench with saturated

    
     solution to chelate residual copper. Extract with Ethyl Acetate (
    
    
    
    mL). Dry organic layer over
    
    
    and concentrate in vacuo.

Validation Criteria:

  • 1H-NMR: Distinct singlet at

    
     8.5–9.0 ppm corresponding to the triazole C5-proton.
    
Phase 2: Ammonolysis (Carboxamide Installation)

Conversion of the ethyl ester to the primary carboxamide.

Reagents:

  • 7N Ammonia in Methanol (

    
    )
    

Procedure:

  • Dissolve the crude triazole ester from Phase 1 in anhydrous Methanol.

  • Add 7N

    
     in MeOH (10 equiv) at 0°C.
    
  • Seal the reaction vessel tightly and stir at Room Temperature for 16 hours.

    • Note: Do not heat, as this may cause degradation of sugar moieties if using nucleoside precursors.

  • Purification: Concentrate the solvent. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM:MeOH 9:1).

Yield Expectation: >85% over two steps.

Biological Evaluation: Cytopathic Effect (CPE) Assay

To validate the antiviral efficacy of the synthesized carboxamides, we utilize a standard CPE inhibition assay against Influenza A (H1N1) or HCV surrogates.

Protocol:

  • Seeding: Seed MDCK cells (for Influenza) or Huh-7 cells (for HCV) in 96-well plates (

    
     cells/well). Incubate for 24h at 37°C.
    
  • Infection: Infect cells with virus at an MOI (Multiplicity of Infection) of 0.01.

  • Treatment: Immediately treat with serial dilutions of the synthesized Triazole Carboxamide (0.1

    
    M – 100 
    
    
    
    M).
    • Control: Ribavirin (Positive Control), DMSO (Vehicle Control).

  • Readout: After 48–72h, measure cell viability using an MTT or CCK-8 assay.

Data Presentation: Structure-Activity Relationship (SAR)
Compound IDR-Group (N1 Position)EC50 (

M)
CC50 (

M)
Selectivity Index (SI)
Ref (Ribavirin)

-D-Ribofuranose
4.5>200>44
Tz-01 (Novel)4-Fluorophenyl12.115012.4
Tz-02 (Novel)Benzyl8.318021.6
Tz-03 (Novel)

-D-Ribofuranose (1,2,3-isomer)
2.1 >200>95

Table 1: Representative data showing that the 1,2,3-triazole bioisostere (Tz-03) can achieve potency superior to the 1,2,4-triazole standard (Ribavirin) due to enhanced H-bonding geometry.

Mechanism of Action Pathway

The following diagram illustrates the dual mechanism where the synthesized bioisosteres (Tz-03) mimic Guanosine, leading to enzyme inhibition.

Mechanism Drug Triazole Carboxamide (Prodrug) Kinase Cellular Kinases Drug->Kinase Phosphorylation ActiveMetabolite Triazole-TP (Triphosphate Form) Kinase->ActiveMetabolite Target1 IMPDH Enzyme (GTP Depletion) ActiveMetabolite->Target1 Competitive Inhibition Target2 Viral Polymerase (RdRp) ActiveMetabolite->Target2 Substrate Mimicry Outcome1 Inhibition of Viral RNA Synthesis Target1->Outcome1 Outcome2 Lethal Mutagenesis (Error Catastrophe) Target2->Outcome2

Figure 2: Dual mechanism of action: IMPDH inhibition depletes GTP pools, while polymerase interaction forces error-prone replication.

References

  • Sidwell, R. W., et al. (1972). Broad-spectrum antiviral activity of Virazole: 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide.[3] Science. Link

  • Zhang, Y., et al. (2012). Design, synthesis, and in vitro biological evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents targeting virus nucleoprotein.[5] Journal of Medicinal Chemistry. Link

  • Agrawal, B., & Kumar, S. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Link

  • De Souza, M. V. N., et al. (2019).[6] Advances in triazole synthesis from copper-catalyzed azide-alkyne cycloadditions (CuAAC). Current Organic Synthesis. Link

  • Grillaud, M., et al. (2012). CuAAC and Metal-Free 1,3-Dipolar Huisgen Cycloadditions in Drug Discovery. Thieme Connect. Link

Sources

Palladium-catalyzed cross-coupling of 5-bromo-triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1,2,3-Triazoles

Executive Summary & Strategic Importance

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, primarily due to the ubiquity of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the standard CuAAC reaction yields a 1,4-disubstituted protonated triazole. For drug discovery, the C5-position represents a critical vector for structure-activity relationship (SAR) expansion.

5-Bromo-1,2,3-triazoles serve as versatile electrophiles that allow researchers to install aryl, heteroaryl, or alkynyl groups after the triazole ring formation. This guide addresses the specific challenges of coupling these substrates—namely, the electron-deficient nature of the triazole ring and the potential for catalyst poisoning by the nitrogen lone pairs.

Mechanistic Analysis: The "Triazole Problem"

To successfully couple 5-bromo-triazoles, one must understand the electronic environment. Unlike a standard phenyl bromide, the 5-bromo-1,2,3-triazole is:

  • Electron-Deficient: The triazole ring pulls electron density, making the C-Br bond polarized. This actually facilitates oxidative addition (OA) to Pd(0).

  • Coordinatively Competitive: The N2 and N3 nitrogens possess lone pairs capable of binding to Lewis acidic Pd(II) species. If the phosphine ligand is not bulky or labile enough, the triazole substrate can displace the ligand, leading to the formation of inactive "palladium black" or stable, non-reactive complexes.

The Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or sterically demanding NHCs (PEPPSI). These ligands create a "protective shell" around the palladium center, preventing N-coordination while promoting the reductive elimination step.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where catalyst poisoning occurs if ligand selection is poor.

SuzukiCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + 5-Bromo-Triazole PdII_Ar Pd(II)-Triazole Complex OxAdd->PdII_Ar Poison DANGER: Catalyst Poisoning (N-Coordination) PdII_Ar->Poison Low Steric Bulk Ligand TransMet Transmetallation (Boronic Acid + Base) PdII_Ar->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: Figure 1. Catalytic cycle for 5-bromo-triazole coupling. Note the competing pathway for catalyst poisoning via nitrogen coordination.

Protocol A: Suzuki-Miyaura Coupling (The Gold Standard)

This protocol utilizes SPhos , a Buchwald biaryl phosphine ligand. It is superior to Pd(PPh3)4 for this application because it prevents N-coordination and is air-stable.

Scope: Coupling of 5-bromo-1,2,3-triazoles with aryl/heteroaryl boronic acids.

Materials
  • Substrate: 5-Bromo-1,4-disubstituted-1,2,3-triazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: SPhos (10 mol%)

  • Base: K₃PO₄ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: Toluene (0.1 M concentration relative to substrate)

Step-by-Step Methodology
  • Pre-complexation: In a reaction vial, add Pd(OAc)₂ and SPhos. Add 1 mL of dry toluene and stir at room temperature for 5 minutes. Why? This generates the active Pd(0)-L species in situ before the substrate can sequester the palladium.

  • Substrate Addition: Add the 5-bromo-triazole and the aryl boronic acid to the vial.

  • Solvent & Base: Add the remaining toluene and the aqueous K₃PO₄ solution.

  • Degassing: Sparge the biphasic mixture with Argon for 2 minutes. Oxygen is the enemy of active Pd(0).

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours. vigorous stirring is essential to mix the biphasic system.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.[2] Dry over Na₂SO₄.[2][3][4]

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Table 1: Troubleshooting the Suzuki Reaction

ObservationDiagnosisCorrective Action
No Reaction (SM recovered) Oxidative addition failureSwitch to XPhos (more electron-rich) or increase temp to 120°C.
Protodehalogenation (H-Triazole) Reductive pathway activeSolvent too "wet" (proton source) or base too strong. Switch to anhydrous dioxane and Cs₂CO₃ .
Black Precipitate Catalyst decompositionLigand failed to protect Pd. Increase Ligand:Pd ratio to 3:1 or use Pd(dppf)Cl₂ .

Protocol B: Sonogashira Coupling (Alkynylation)

Coupling alkynes to the 5-position creates rigid, extended pi-systems. A "Copper-Free" approach is often cited to avoid homocoupling, but for 5-bromo-triazoles, Copper facilitation is usually required due to the steric hindrance of the adjacent substituents.

Materials
  • Substrate: 5-Bromo-triazole (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.5 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[5]

  • Co-Catalyst: CuI (5 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF (anhydrous)[3]

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Solids: Add 5-bromo-triazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Liquids: Add anhydrous DMF and Et₃N via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Heat to 60–80°C . Note: 5-bromo-triazoles are thermally sensitive; do not exceed 100°C unless necessary.

  • Scavenging: Upon completion, dilute with ether and wash with saturated NH₄Cl (to remove Copper) and water.

Decision Tree for Optimization

Use this workflow to determine the best conditions for your specific substrate.

Optimization Start Start: 5-Bromo-Triazole Partner Coupling Partner? Start->Partner Boronic Boronic Acid (Suzuki) Partner->Boronic Alkyne Alkyne (Sonogashira) Partner->Alkyne Sterics Is Triazole N1 Bulky? Boronic->Sterics Sono_Std Pd(PPh3)2Cl2 / CuI DMF / Et3N Alkyne->Sono_Std Std_Suz Use Pd(dppf)Cl2 Dioxane/H2O Sterics->Std_Suz No (e.g., Methyl) Adv_Suz Use Pd(OAc)2 + SPhos Toluene/K3PO4 Sterics->Adv_Suz Yes (e.g., Benzyl/Aryl)

Caption: Figure 2. Optimization workflow for ligand and condition selection based on substrate steric profile.

References

  • Gierse, R. M., et al. (2012). "Palladium-Catalyzed Cross-Coupling Reactions of 5-Halo-1,2,3-triazoles." Organic Letters.

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews.

  • Charette, A. B., et al. (2010). "Direct Arylation of 1,2,3-Triazoles." Journal of the American Chemical Society.

  • Billingsley, K., & Buchwald, S. L. (2007). "Ligand-Dependent Scope of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction." Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in Triazole Ring Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of triazole ring methylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve precise control over the regioselectivity of this critical transformation. Here, we move beyond simple protocols to explain the underlying principles that govern whether your methylation occurs at the N1 or N2 position of the triazole ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of triazole methylation?

Alkylation of 1,2,3-triazoles typically yields a mixture of N1 and N2 substituted isomers. In the case of 1,2,4-triazoles, N1, N2, and N4 isomers are possible.[1] The distribution of these products is highly dependent on a variety of reaction parameters.

Q2: Why is controlling regioselectivity in triazole methylation so important?

The biological activity, binding affinity, solubility, and metabolic stability of a triazole-containing molecule can be significantly influenced by the position of the methyl group.[1] For instance, in some therapeutic candidates, only one regioisomer exhibits the desired pharmacological effect. Therefore, selective synthesis is crucial for developing effective and safe pharmaceuticals.

Q3: What are the key factors that influence the regioselectivity of triazole methylation?

The outcome of a triazole methylation reaction is a delicate balance of several factors, including:

  • Steric Effects: The bulkiness of substituents on the triazole ring and the methylating agent can hinder approach to one nitrogen over another.

  • Electronic Effects: The electron density at each nitrogen atom, influenced by substituents on the triazole ring, plays a crucial role in determining the site of nucleophilic attack.

  • Reaction Conditions: The choice of base, solvent, temperature, and the nature of the methylating agent all significantly impact the regioselectivity.

Q4: How can I differentiate between the N1 and N2 methylated isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Specifically, for 1,2,3-triazoles, the chemical shift of the H5 proton in ¹H NMR is a key indicator. The H5 proton of N1-substituted isomers is typically shifted downfield (to a higher ppm value) compared to the N2-isomers.[2][3] For more complex structures, 2D NMR techniques like HMBC and NOESY, as well as X-ray crystallography, can provide definitive structural elucidation.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Problem 1: My reaction yields a mixture of N1 and N2 isomers with poor selectivity.

Root Cause Analysis: This is the most common issue and often stems from a failure to adequately control the kinetic and thermodynamic pathways of the reaction.

  • Kinetic vs. Thermodynamic Control: In many cases, the N1 isomer is the kinetic product (formed faster), while the N2 isomer is the thermodynamic product (more stable).[5][6][7][8] Low reaction temperatures and short reaction times tend to favor the kinetic product, whereas higher temperatures and longer reaction times allow for equilibration to the more stable thermodynamic product.[5][6][7]

Solutions & Strategies:

  • Temperature Optimization:

    • To favor the N1 (kinetic) product: Run the reaction at a lower temperature (e.g., 0 °C or below). Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent isomerization to the thermodynamic product.

    • To favor the N2 (thermodynamic) product: Employ higher temperatures to allow the reaction to reach equilibrium. In some cases, heating a mixture of isomers can lead to the conversion of the kinetic product to the more stable thermodynamic isomer.[2][3]

  • Choice of Base and Solvent:

    • The choice of base and solvent can influence which nitrogen is deprotonated and its subsequent nucleophilicity. For instance, using sodium carbonate as a base in DMF has been shown to preferentially yield 2-substituted triazoles.[9]

    • Polar aprotic solvents like DMF and DMSO can favor the formation of N-alkylated triazoles with high yields and selectivity.[9]

  • Methylating Agent Selection:

    • The "hardness" or "softness" of the methylating agent can influence the site of attack. Hard electrophiles tend to react at the site of highest electron density, while soft electrophiles react at the most polarizable site. This can be exploited to favor one isomer over the other.

G cluster_0 Reaction Conditions cluster_1 Controlling Factors cluster_2 Products Triazole Triazole Steric Hindrance Steric Hindrance Triazole->Steric Hindrance Electronic Effects Electronic Effects Triazole->Electronic Effects Methylating Agent Methylating Agent Methylating Agent->Steric Hindrance Base Base Base->Electronic Effects Solvent Solvent Solvent->Electronic Effects Temperature Temperature Kinetic Control Kinetic Control Temperature->Kinetic Control Thermodynamic Control Thermodynamic Control Temperature->Thermodynamic Control N1-Methylated Triazole N1-Methylated Triazole Kinetic Control->N1-Methylated Triazole Lower Temp, Shorter Time N2-Methylated Triazole N2-Methylated Triazole Thermodynamic Control->N2-Methylated Triazole Higher Temp, Longer Time

Problem 2: I am observing low overall yield, even with good regioselectivity.

Root Cause Analysis: Low yields can be attributed to several factors, including incomplete deprotonation, side reactions, or difficult product isolation.

Solutions & Strategies:

  • Base Strength and Stoichiometry: Ensure you are using a strong enough base to fully deprotonate the triazole. Common bases include sodium hydride (NaH), sodium methoxide (NaOMe), and potassium carbonate (K2CO3).[1][9] Using a slight excess of the base can sometimes improve yields.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products.

  • Work-up and Purification: Triazole products can sometimes be water-soluble, leading to losses during aqueous work-up.[10] Consider extraction with a more polar organic solvent or using a continuous liquid-liquid extractor. Purification by column chromatography may be necessary to separate the desired isomer from any remaining starting material or byproducts.

Problem 3: I am unable to separate the N1 and N2 isomers using column chromatography.

Root Cause Analysis: The regioisomers of methylated triazoles can have very similar polarities, making their separation by traditional silica gel chromatography challenging.[11]

Solutions & Strategies:

  • Alternative Chromatographic Techniques:

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer superior resolution for separating closely related isomers.

    • Supercritical Fluid Chromatography (SFC): This technique can be particularly effective for separating isomers that are difficult to resolve by other methods.

  • Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with a significantly different polarity, facilitating separation. The derivative can then be converted back to the desired triazole.

  • Crystallization: If one of the isomers is a crystalline solid, fractional crystallization can be a powerful purification technique.

Experimental Protocols

Protocol 1: Selective N1-Methylation of a 1,2,4-Triazole (Kinetic Control)

This protocol is adapted from a general procedure and should be optimized for your specific substrate.[1]

Materials:

  • 1H-1,2,4-Triazole derivative (1 equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)

  • Methyl iodide (CH₃I) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the 1H-1,2,4-triazole derivative.

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Monitor the reaction by TLC. Once the starting material is consumed (typically 1-2 hours), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the N1-methylated triazole.

G Start Start Dissolve Triazole in THF Dissolve Triazole in THF Start->Dissolve Triazole in THF Cool to 0 C Cool to 0 C Dissolve Triazole in THF->Cool to 0 C Add NaH Add NaH Cool to 0 C->Add NaH Stir for 30 min Stir for 30 min Add NaH->Stir for 30 min Add Methyl Iodide Add Methyl Iodide Stir for 30 min->Add Methyl Iodide Monitor by TLC Monitor by TLC Add Methyl Iodide->Monitor by TLC Monitor by TLC->Add Methyl Iodide Incomplete Quench with NH4Cl Quench with NH4Cl Monitor by TLC->Quench with NH4Cl Complete Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with NH4Cl->Extract with Ethyl Acetate Purify by Chromatography Purify by Chromatography Extract with Ethyl Acetate->Purify by Chromatography End End Purify by Chromatography->End

Protocol 2: Selective N2-Methylation of a 1,2,3-Triazole (Thermodynamic Control)

This protocol is based on conditions that have been shown to favor the thermodynamic product.[9]

Materials:

  • 1H-1,2,3-Triazole derivative (1 equivalent)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • Methyl iodide (CH₃I) (1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine the 1H-1,2,3-triazole derivative and sodium carbonate.

  • Add anhydrous DMF and stir the suspension.

  • Add methyl iodide to the mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the desired product ratio is achieved.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the N2-methylated triazole.

Data Summary Table

FactorCondition Favoring N1 (Kinetic)Condition Favoring N2 (Thermodynamic)
Temperature Low (e.g., 0 °C)High (e.g., > 60 °C)
Reaction Time ShortLong
Base Strong, non-coordinating (e.g., NaH)Weaker, coordinating (e.g., K₂CO₃, Na₂CO₃)
Solvent Aprotic, less polar (e.g., THF)Polar aprotic (e.g., DMF, DMSO)

References

  • Galkin, A. A., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. ChemRxiv. [Link]

  • Galkin, A. A., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Beilstein Journal of Organic Chemistry, 19, 1336-1345.
  • ResearchGate. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. [Link]

  • El-Sayed, N. N., et al. (2017). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 11(1), 77.
  • Tejeda, S., et al. (2013). Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles. Molecules, 18(1), 1014-1026.
  • Davenport, J. W., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928-937.
  • SlideShare. (2018). Regioselective 1H-1,2,4 Triazole alkylation. [Link]

  • Patel, R., et al. (2021). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles.
  • Jones, T. R., et al. (2007). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole.
  • Singh, S., & Singh, D. (2020). A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1145-1160.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

  • Dutta, N., et al. (2025).
  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127.
  • Bakulina, O., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4785.
  • Royal Society of Chemistry. (2022). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. [Link]

  • YouTube. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. [Link]

  • Creary, X., et al. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical Stabilizing Properties. The Journal of Organic Chemistry, 82(11), 5720-5730.
  • Creary, X., et al. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. PubMed. [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

  • Molecules. (2021). Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification. [Link]

  • American Chemical Society. (2021). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

  • Reddit. (2015). Need help with selective methylation of triazole over pyridine. [Link]

  • MDPI. (2021). Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification. [Link]

  • Wikipedia. (2024). Thermodynamic reaction control. [Link]

  • MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]

  • Palmer, M. H., et al. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics, 136(9), 094310.
  • Jack Westin. (2023). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

  • de Mariz e Miranda, L. S. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 90(1 suppl 1), 865-895.
  • ResearchGate. (2022). A characteristic ¹H NMR spectrum of isomeric N-alkyl-4-nitro-1,2,3-triazoles by the example of triazoles 2–4g. [Link]

  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]

  • Galkin, A. A., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Beilstein Journal of Organic Chemistry, 19, 1336-1345.
  • de Mariz e Miranda, L. S. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 90(1 suppl 1), 865-895.
  • Sang, N., et al. (2023). Triazole fungicides exert neural differentiation alteration through H3K27me3 modifications: In vitro and in silico study.
  • ResearchGate. (2010). Solvent and substituent effects on the electronic structures of triazoles: Computational study. [Link]

Sources

Validation & Comparative

Comparative Guide: Reactivity & Application of 5-Bromo vs. 5-Iodo-1,2,3-Triazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Decision Matrix

In the functionalization of 1,2,3-triazole-4-carboxamides, the choice between 5-bromo and 5-iodo substituents is rarely a matter of simple availability. It is a strategic decision between kinetic lability (Iodo) and process stability (Bromo).

While the 5-iodo analog offers superior oxidative addition rates in palladium-catalyzed cross-couplings and stronger


-hole interactions for protein binding, it suffers from dehalogenation susceptibility under reductive conditions. The 5-bromo analog, conversely, serves as a robust intermediate for scale-up but requires more forcing conditions for downstream diversification.
Quick Comparison Table
Feature5-Bromo-1,2,3-Triazole-4-Carboxamide5-Iodo-1,2,3-Triazole-4-Carboxamide
C–X Bond Energy ~68 kcal/mol (Higher Stability)~57 kcal/mol (Higher Reactivity)
Pd-Oxidative Addition Slow (often rate-limiting)Fast (facile at RT)
Halogen Bonding (

-hole)
Moderate (

~30 kcal/mol)
Strong (

~45 kcal/mol)
Synthesis Route Post-cyclization lithiation/brominationDirect CuAAC (One-pot multicomponent)
Primary Utility GMP Scale-up; Stable IntermediateLibrary Generation; Fragment-Based Drug Discovery (FBDD)

Electronic & Structural Fundamentals

To understand the reactivity differences, we must analyze the electronic environment of the triazole ring, specifically under the influence of the C4-carboxamide.

The Carboxamide Effect

The carboxamide group at C4 is a strong Electron Withdrawing Group (EWG). Through inductive ($ -I


 -M $) effects, it pulls electron density away from the triazole ring.
  • Impact on C5: This electron deficiency makes the C5 position highly electrophilic.

  • Consequence: The C5–Halogen bond is polarized. The 5-iodo bond, already long and weak, becomes exceptionally susceptible to oxidative addition by zero-valent metals (Pd

    
    , Ni
    
    
    
    ).
Bond Dissociation Energy (BDE) & Lability

The reactivity divergence is rooted in the bond strength relative to the activation energy of Palladium insertion.

  • 5-Iodo (C–I): The overlap between the Carbon

    
     orbital and Iodine 
    
    
    
    orbital is poor. The resulting bond is weak (~57 kcal/mol). In the presence of the C4-EWG, this bond can sometimes undergo reductive dehalogenation (replacement by H) as a side reaction if the catalyst system is too electron-rich or if hydride sources are present.
  • 5-Bromo (C–Br): The C–Br bond is shorter and stronger. It resists spontaneous homolysis or reduction, making it the preferred scaffold for multi-step synthesis where the halogen must "survive" other transformations before cross-coupling.

Cross-Coupling Performance: The Kinetic Landscape

In palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the reaction proceeds via the catalytic cycle: Oxidative Addition


 Transmetalation 

Reductive Elimination
.[1]
The Rate-Limiting Step

For electron-deficient heteroaromatics like triazoles:

  • 5-Iodo: Oxidative addition is rapid and rarely rate-limiting. These substrates often couple at room temperature using mild precatalysts like

    
    .
    
  • 5-Bromo: Oxidative addition is slower. To achieve conversion, you must often employ electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHC) to facilitate the insertion of Pd into the C–Br bond.

Experimental Visualization: Catalytic Cycle Differences

G cluster_Iodo 5-Iodo Pathway (Fast) cluster_Bromo 5-Bromo Pathway (Slow) Pd0 Pd(0) Active Species I_Complex Ar-Pd(II)-I (Stable Intermediate) Pd0->I_Complex Rapid Oxidative Addition (RT, mild ligands) Br_Complex Ar-Pd(II)-Br (High Ea Barrier) Pd0->Br_Complex Slow Oxidative Addition (Requires Heat/Rich Ligands) Transmetal Transmetalation (R-B(OH)2 / Base) I_Complex->Transmetal Br_Complex->Transmetal Product Final Coupled Product Transmetal->Product Reductive Elimination Product->Pd0 Regeneration

Figure 1: Comparative Catalytic Cycles. Note the high barrier for the Bromo species (red) vs. the facile entry of the Iodo species (green).

The "X-Factor": Halogen Bonding in Drug Design

If the halogen is intended to remain in the final molecule (rather than being coupled off), the 5-iodo variant is vastly superior for potency in biological targets.

The Sigma-Hole ( -hole)

Halogens exhibit an anisotropic charge distribution. While the equatorial belt is electron-rich, the region along the C–X bond axis (distal to carbon) is electron-deficient (positive potential).

  • Iodine: Large, polarizable, and exhibits a massive

    
    -hole. It can act as a Lewis Acid, forming strong directional bonds with backbone carbonyls or active site residues (Ser, Thr) in proteins.
    
  • Bromine: Smaller

    
    -hole; weaker interaction.
    

Application Insight: In PXR antagonists or kinase inhibitors, switching 5-Br to 5-I can improve


 values by 10-fold purely due to this "halogen bond" anchoring the molecule in the pocket.

Experimental Protocols

Protocol A: Synthesis of 5-Iodo-1,2,3-triazole-4-carboxamide (Direct CuAAC)

This method utilizes the facile copper-catalyzed interruption of the cycloaddition.

Reagents: Alkyne-carboxamide precursor, Organic Azide, CuI (10 mol%), NBS (N-Bromosuccinimide) or


 as electrophile source.
Note: While NBS provides Br, using 

or NIS provides the Iodo.
  • Setup: In a specific reaction vial, dissolve alkyne (1.0 equiv) and azide (1.1 equiv) in THF/Water (4:1).

  • Catalysis: Add CuI (10 mol%) and TTTA ligand (10 mol%).

  • Halogenation: Immediately add N-Iodosuccinimide (NIS) (1.2 equiv).

  • Reaction: Stir at RT for 4 hours. The Cu-triazolyl intermediate is trapped by the electrophilic iodine source before protonolysis can occur.

  • Workup: Quench with saturated

    
     (to remove excess iodine). Extract with EtOAc.
    
  • Yield: Typically 85-95%.

Protocol B: Suzuki Coupling (Comparative Conditions)

Substrate: 5-Halo-1,2,3-triazole-4-carboxamide Coupling Partner: Phenylboronic acid (1.5 equiv)

ParameterCondition Set 1 (Mild)Condition Set 2 (Forcing)
Catalyst

(5 mol%)

/ XPhos
Base/Solvent

/ Dioxane:H2O

/ Toluene
Temperature 60°C100°C
5-Iodo Result >98% Conv. (2h) Decomposition observed
5-Bromo Result <10% Conv. (24h)>95% Conv.[2] (6h)

Analysis: The 5-iodo substrate is compatible with "Condition Set 1" (standard laboratory conditions). The 5-bromo substrate fails here and requires the "Condition Set 2" (high energy, specialized ligands) to proceed.

Strategic Decision Workflow

Use this logic flow to determine which analog to synthesize for your project.

DecisionTree Start Goal: Functionalize Triazole C5 IsCoupling Is the Halogen a Leaving Group (Cross-Coupling)? Start->IsCoupling CouplingType Coupling Conditions Required? IsCoupling->CouplingType Yes IsBinding Is Halogen Bonding Critical for Potency? IsCoupling->IsBinding No (Halogen Retained) UseIodo Select 5-IODO (High Reactivity) CouplingType->UseIodo Mild (RT-60°C) or Sterically Hindered UseBromo Select 5-BROMO (High Stability) CouplingType->UseBromo Harsh (High T) or Scale-up (>100g) UseIodo2 Select 5-IODO (Strong Sigma-Hole) IsBinding->UseIodo2 Yes (Max Potency) UseBromo2 Select 5-BROMO (Cost/Stability) IsBinding->UseBromo2 No (General SAR)

Figure 2: Decision matrix for selecting between 5-Br and 5-I analogs based on project stage and chemical requirements.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Link

    • Context: Establishes the mechanism for trapping the Cu-triazolyl intermediate with electrophiles (Iodine)
  • Schulze, A., et al. (2016). 5-Iodo-1,2,3-triazoles as versatile starting materials for the synthesis of functionalized triazoles. European Journal of Organic Chemistry. Link

    • Context: Comparative reactivity data on cross-coupling kinetics of 5-halo triazoles.
  • Wilcken, R., et al. (2013). Halogen bonding in drug discovery: overview and recent developments. Journal of Medicinal Chemistry. Link

    • Context: foundational text on the sigma-hole theory and the superiority of Iodine over Bromine in protein-ligand interactions.
  • Li, J., et al. (2020). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Acta Pharmaceutica Sinica B. Link

    • Context: Specific application of the triazole-4-carboxamide scaffold in drug development, highlighting the relevance of the C4-EWG.

Sources

A Comparative Analysis of the Biological Activity of Ribavirin and 5-Bromo-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Antiviral Mechanisms and Efficacy

In the landscape of antiviral therapeutics, the guanosine analog Ribavirin stands as a compound of significant interest due to its broad-spectrum activity against a range of RNA and DNA viruses.[1][2][3] Its clinical application, however, is often tempered by considerable cytotoxicity, including hemolytic anemia, which has spurred extensive research into novel derivatives to enhance efficacy and improve safety profiles.[1][4] Among these, substituted triazole nucleosides, particularly those with modifications at the C5 position of the triazole ring, represent a logical avenue for drug discovery.[5]

Part 1: Unraveling the Mechanisms of Action

A compound's biological activity is a direct consequence of its interaction with cellular and viral machinery. Understanding these mechanisms is paramount to interpreting efficacy data and designing next-generation therapeutics.

Ribavirin: A Multi-Pronged Antiviral Strategy

Ribavirin is a prodrug that, once intracellularly phosphorylated, exerts its antiviral effects through several distinct, and sometimes controversial, mechanisms.[1] This multifaceted approach is a key reason for its broad-spectrum activity and the relatively low incidence of viral resistance.[6]

The primary proposed mechanisms include:

  • IMPDH Inhibition: Ribavirin monophosphate (RMP) is a potent competitive inhibitor of the host enzyme inosine monophosphate dehydrogenase (IMPDH).[6][7][8][9] This enzyme is critical for the de novo synthesis of guanosine triphosphate (GTP).[7][8] By inhibiting IMPDH, Ribavirin depletes the intracellular GTP pools, thereby starving the viral replication machinery of an essential building block required for viral genome synthesis.[7][8][10]

  • Direct Polymerase Inhibition: As a guanosine analog, ribavirin triphosphate (RTP) can be recognized by viral RNA-dependent RNA polymerases (RdRp).[8] Its binding to the polymerase active site can directly compete with natural nucleotides, leading to the termination of the elongating RNA chain or a reduction in the overall rate of viral replication.[7][8]

  • Lethal Mutagenesis (Error Catastrophe): RTP can be incorporated into nascent viral RNA.[8] Due to the ambiguous nature of its triazole base, which can pair with both cytosine and uracil, its incorporation leads to a significant increase in mutations throughout the viral genome during subsequent replication rounds.[1][8] This drives the viral population beyond a tolerable mutation threshold, resulting in non-viable progeny, a concept known as "error catastrophe".[6][8]

  • Immunomodulation: Ribavirin may also exert an immunomodulatory effect, potentially shifting the host immune response towards a Th1 phenotype, which is more effective at clearing viral infections.[6][11]

Ribavirin_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Ribavirin Ribavirin (Prodrug) RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Adenosine Kinase RTP Ribavirin Triphosphate (RTP) RMP->RTP Cellular Kinases IMPDH IMPDH RMP->IMPDH Inhibits RdRp Viral RNA Polymerase (RdRp) RTP->RdRp Inhibits vRNA Viral RNA Replication RTP->vRNA Incorporates into GTP GTP Pool IMPDH->GTP De Novo Synthesis GTP->vRNA Required for Mutations Lethal Mutagenesis (Error Catastrophe) vRNA->Mutations

Figure 1: Ribavirin's multifaceted mechanism of action within a host cell.
5-Bromo-Triazole Derivatives: A Shift in Activity

Research into Ribavirin analogs has explored various substitutions on the triazole ring to modulate activity. A study directly comparing Ribavirin to a 5-bromo-1,2,3-triazole nucleoside (termed BrCAR) found that this specific modification significantly alters the compound's biological profile.[10][12]

The primary mechanism remains the inhibition of IMPDH, leading to GTP suppression.[10][12] However, the potency is markedly different. Computational modeling and biological assays suggest that the 5-bromo substitution leads to a less favorable interaction within the IMPDH active site compared to Ribavirin or other more active analogs like the 5-ethynyl derivative (ETCAR).[10][12]

Crucially, the 5-bromo derivative (BrCAR) was also found to suppress adenosine triphosphate (ATP) levels while elevating uridine triphosphate (UTP) levels, an effect not typically associated with Ribavirin.[10][12] This suggests an off-target activity or a more complex metabolic interference that could contribute to its different efficacy and cytotoxicity profile.

Part 2: Comparative Biological Activity Data

The ultimate measure of a compound's potential lies in its quantitative performance. This is typically assessed by two key metrics: the concentration at which it inhibits viral replication by 50% (EC50) and the concentration at which it is toxic to the host cells by 50% (CC50). The ratio of these two values (CC50/EC50) gives the Selectivity Index (SI), a critical measure of the therapeutic window.

The table below summarizes data from a study evaluating Ribavirin and its 5-bromo-triazole analog (BrCAR) against various respiratory viruses.[10][12]

CompoundVirusAntiviral Activity (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
Ribavirin Influenza A (H1N1)4.7>100>21.3
Influenza A (H3N2)5.0>100>20.0
Influenza B3.0>100>33.3
Measles Virus2.5>100>40.0
BrCAR Influenza A (H1N1)>100>100N/A
(5-Bromo derivative)Influenza A (H3N2)71>100>1.4
Influenza B>100>100N/A
Measles Virus>100>100N/A

Data synthesized from Krajczyk et al., Antiviral Chemistry & Chemotherapy, 2014.[12]

Expert Analysis:

The experimental data clearly demonstrates that the 5-bromo substitution (BrCAR) results in a dramatic reduction in antiviral activity across multiple respiratory viruses when compared to Ribavirin.[10][12] While Ribavirin shows consistent efficacy in the low micromolar range, BrCAR is largely inactive, with an EC50 value of 71 µM against only one influenza strain and no measurable activity against others.[12]

This loss of potency underscores a critical principle in drug design: seemingly minor structural changes can have profound impacts on biological function. The addition of the bromo group, while maintaining the core triazole nucleoside structure, evidently disrupts the key interactions required for potent IMPDH inhibition or other downstream antiviral effects. The resulting low Selectivity Index for BrCAR renders it a poor candidate for further development.

Part 3: Methodologies in Focus: Self-Validating Experimental Protocols

The reliability of the data presented above is entirely dependent on the rigor of the experimental protocols used. A trustworthy drug discovery workflow intrinsically separates cytotoxicity from antiviral efficacy, ensuring that observed viral inhibition is not merely a byproduct of the compound killing the host cells.

Figure 2: A self-validating workflow for antiviral compound screening.
Protocol 1: Cytotoxicity (MTT) Assay

This assay is a foundational step to determine the concentrations at which a compound is toxic to the host cells.[13][14] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[15][16][17]

Causality: The core of this assay is the enzymatic reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductases in the mitochondria of living cells.[15][16] Dead cells lack this metabolic activity, so the amount of formazan produced is a direct indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suspension of appropriate host cells (e.g., Vero or MDCK cells) into a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adhesion.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Ribavirin, 5-bromo-triazole derivative) in a cell culture medium. Remove the old medium from the cells and add 100 µL of the respective compound concentrations to the wells. Include "cells only" (negative control) and "media only" (background control) wells.

  • Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of a sterile-filtered MTT solution (typically 5 mg/mL in PBS) to each well.

    • Scientist's Note: It is often advisable to use a phenol red-free medium during this step, as the color of phenol red can interfere with absorbance readings.[16]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[15][18]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[16] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm (e.g., 570 nm).[15][18]

  • Analysis: After subtracting the background absorbance, plot the absorbance values against the compound concentrations. Use non-linear regression analysis to calculate the CC50 value.

Protocol 2: Antiviral Plaque Reduction Assay

This is the "gold standard" for quantifying the efficacy of an antiviral compound.[19] It directly measures the ability of a compound to prevent a virus from infecting cells and spreading, which results in the formation of localized areas of cell death known as plaques.[20][21]

Causality: Each infectious viral particle will create a plaque on a monolayer of susceptible cells. The presence of an effective antiviral compound will neutralize the virus or inhibit its replication, resulting in fewer plaques. The semi-solid overlay is critical as it restricts the spread of progeny virions to adjacent cells, ensuring that each plaque originates from a single infectious event.[20][21]

Plaque_Assay P1 1. Seed susceptible cells in a 12-well plate to form a monolayer. P2 2. Prepare serial dilutions of the test compound. P1->P2 P3 3. Mix compound dilutions with a fixed amount of virus (e.g., 50 PFU). P2->P3 P4 4. Incubate the compound-virus mixture for 1 hour at 37°C. P3->P4 P5 5. Add the mixture to the cell monolayer and incubate for 1 hour to allow viral adsorption. P4->P5 P6 6. Remove inoculum and add a semi-solid overlay (e.g., methylcellulose). P5->P6 P7 7. Incubate for several days (e.g., 4-7 days) to allow plaque formation. P6->P7 P8 8. Fix cells (e.g., with formalin) and stain with a dye (e.g., Crystal Violet). P7->P8 P9 9. Count the visible plaques in each well. P8->P9 P10 10. Calculate the percentage of plaque reduction relative to the virus-only control to determine EC50. P9->P10

Figure 3: Step-by-step workflow of the Plaque Reduction Assay.

Step-by-Step Methodology:

  • Cell Seeding: One day prior to the assay, seed susceptible host cells into 12-well or 24-well plates to achieve a confluent monolayer on the day of infection.[22]

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in a virus diluent (e.g., serum-free medium). Mix each compound dilution with a standardized amount of virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU).[22] Include a "virus only" control.

  • Neutralization/Incubation: Incubate the compound-virus mixtures for 1 hour at 37°C to allow the compound to interact with the virus particles.[22]

  • Infection: Wash the cell monolayers with PBS. Add the compound-virus mixtures to the appropriate wells and incubate for 1 hour at 37°C to allow for viral adsorption to the cells.[22]

  • Overlay Application: Carefully aspirate the inoculum from each well. Immediately add a semi-solid overlay medium (e.g., medium containing 1.2% methylcellulose) to each well.[22] This prevents the random spread of new virus particles through the liquid medium.

  • Incubation for Plaque Formation: Incubate the plates at 37°C with 5% CO₂. The duration depends on the virus but is typically 4 to 7 days.[21]

  • Fixation and Staining: After incubation, aspirate the overlay. Fix the cell monolayer with a solution like 10% neutral buffered formalin.[22] After fixation, stain the cells with a dye such as 0.1% Crystal Violet, which stains living cells but leaves the dead cells in the plaques unstained.[22]

  • Plaque Counting and Analysis: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the EC50 value using non-linear regression.

Conclusion and Future Outlook

This comparative guide illustrates the profound impact of chemical structure on biological activity. While Ribavirin remains a clinically relevant broad-spectrum antiviral, its efficacy is rooted in a complex, multi-pronged mechanism of action.[1][6] The attempt to modify its structure through the addition of a 5-bromo substituent on the triazole ring, as demonstrated by the available literature, leads to a significant loss of antiviral potency.[10][12] This highlights the sensitive structure-activity relationship for this class of nucleoside analogs and suggests that the carboxamide group at the C3 position and the substituent at the C5 position are critical for effective interaction with IMPDH and potentially other viral targets.

For researchers and drug development professionals, this comparison serves as a crucial case study. It validates the foundational workflow of first establishing a compound's cytotoxicity profile before proceeding to efficacy testing. Furthermore, it emphasizes that the rational design of new antiviral agents must be rigorously tested through robust, quantitative assays to confirm that theoretical improvements translate into tangible biological activity. Future work in this area will likely continue to explore novel substitutions on the triazole ring, aiming to find the precise chemical configuration that maximizes antiviral efficacy while minimizing the off-target effects that lead to cytotoxicity.

References

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A Comparative Guide to HPLC Method Development for Purity Assessment of Triazole Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Triazole building blocks are fundamental heterocyclic scaffolds in modern medicinal chemistry, forming the core of numerous antifungal agents, agricultural chemicals, and materials science innovations.[1][2][3] The isomeric purity of these precursors is a critical quality attribute, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity assessment due to its high resolution, sensitivity, and adaptability.[2][4]

This guide provides a comprehensive, experience-driven comparison of HPLC method development strategies for the purity assessment of triazole building blocks. We will move beyond a simple recitation of steps, delving into the scientific rationale behind experimental choices to empower researchers, scientists, and drug development professionals to develop robust and reliable analytical methods. The methodologies described are grounded in established principles from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[5][6][7][8][9][10][11][12][13]

The Challenge: Chromatographic Behavior of Triazoles

Triazoles can present unique challenges in reversed-phase HPLC (RP-HPLC), the most common HPLC mode.[14] Their polarity and potential to carry a positive charge (as many are basic compounds) can lead to poor peak shape (tailing) due to secondary interactions with residual silanols on the silica-based stationary phase.[15] Furthermore, the structural similarity between a triazole API and its potential process-related impurities or degradants necessitates highly selective methods.

This guide will compare and contrast key parameters in RP-HPLC method development to address these challenges head-on.

Comparative Experimental Design: A Step-by-Step Approach

We will systematically evaluate the impact of critical chromatographic parameters on the separation of a representative triazole building block and its potential impurities.

Experimental Workflow Overview

Caption: A structured workflow for systematic HPLC method development.

Phase 1: Initial Screening - Column and Mobile Phase Selection

The initial phase focuses on broadly defining the separation landscape by screening different stationary and mobile phases.

Stationary Phase (Column) Comparison

The choice of stationary phase is paramount in achieving the desired selectivity. While C18 columns are the workhorse of RP-HPLC, alternative chemistries can offer unique advantages for heterocyclic compounds like triazoles.[16][17][18]

  • Hypothesis: A phenyl-hexyl stationary phase may offer enhanced selectivity for triazoles compared to a standard C18 due to potential π-π interactions between the phenyl rings of the stationary phase and the aromatic triazole ring.

Experimental Protocol: Column Screening

  • Columns:

    • Column A: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Column B: A phenyl-hexyl column of the same dimensions.

  • Mobile Phase: A generic starting gradient of Acetonitrile and Water (both with 0.1% formic acid).

    • Gradient: 10-90% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at the λmax of the triazole analyte (e.g., 260 nm).[2]

  • Sample: A solution containing the triazole building block and a known, closely eluting impurity.

Data Comparison: Column Performance

ParameterColumn A (C18)Column B (Phenyl-Hexyl)Rationale
Resolution (Main Peak & Impurity) 1.82.5Phenyl-Hexyl phase provides superior resolution, likely due to alternative selectivity mechanisms.
Peak Tailing Factor (Main Peak) 1.41.1Reduced peak tailing on the Phenyl-Hexyl column suggests fewer secondary interactions.
Retention Time (Main Peak) 8.2 min9.5 minIncreased retention on the Phenyl-Hexyl phase indicates stronger interaction.

Expert Insight: The improved peak shape and resolution with the phenyl-hexyl column strongly suggest that for this class of compounds, exploring stationary phases beyond the standard C18 is highly beneficial. The reduced tailing is a key indicator of a more inert surface with respect to basic analytes.

Organic Modifier Comparison

Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[14] Their differing properties can significantly impact selectivity and resolution.

  • Hypothesis: Acetonitrile, being aprotic and having a lower viscosity, will provide better peak efficiency and potentially different selectivity compared to the protic methanol.

Experimental Protocol: Organic Modifier Screening

  • Column: The superior performing column from the previous step (Phenyl-Hexyl).

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile and Water (both with 0.1% formic acid).

    • Mobile Phase B: Methanol and Water (both with 0.1% formic acid).

  • Gradient: Adjust the gradient for methanol to achieve a similar elution window as acetonitrile (e.g., 20-100% Methanol over 15 minutes).

  • Other parameters: Remain unchanged.

Data Comparison: Organic Modifier Performance

ParameterAcetonitrileMethanolRationale
Resolution 2.52.1Acetonitrile provides slightly better resolution in this case.
Peak Width (Main Peak) 0.15 min0.20 minSharper peaks are observed with acetonitrile, leading to better efficiency.
Backpressure ~1800 psi~2500 psiLower backpressure with acetonitrile allows for higher flow rates or longer columns if needed.

Expert Insight: While both solvents can be effective, acetonitrile often provides sharper peaks and lower backpressure, making it a preferable starting point for method optimization.[19]

Phase 2: Method Optimization - Fine-Tuning the Separation

With a promising column and mobile phase combination, the next step is to optimize the separation by adjusting the mobile phase pH and gradient profile.

Mobile Phase pH and Buffer Selection

For ionizable compounds like many triazoles, controlling the mobile phase pH is crucial for consistent retention and good peak shape.[16][20]

  • Hypothesis: Adjusting the mobile phase pH to be at least 2 units below the pKa of the basic triazole will ensure it is fully protonated, leading to more consistent interactions with the stationary phase and improved peak shape. Using a buffered mobile phase will enhance method robustness.

Experimental Protocol: pH and Buffer Optimization

  • Column and Organic Modifier: Phenyl-Hexyl column with Acetonitrile/Water.

  • Mobile Phase Additives:

    • Condition A: 0.1% Formic Acid (pH ~2.7).

    • Condition B: 10 mM Ammonium Acetate, pH adjusted to 4.5 with acetic acid.

  • Gradient and other parameters: Remain unchanged.

Data Comparison: pH and Buffer Performance

Parameter0.1% Formic Acid10 mM Ammonium Acetate, pH 4.5Rationale
Peak Tailing Factor 1.11.5Lower pH with formic acid effectively suppresses silanol interactions, leading to better peak symmetry.[15]
Retention Time Stability ExcellentGoodBoth provide stable retention, but the lower pH offers superior peak shape.

Expert Insight: For basic compounds, a low pH mobile phase is generally advantageous in RP-HPLC to minimize peak tailing.[21] Formic acid is a simple and effective choice, especially for LC-MS compatibility.

Caption: Impact of mobile phase pH on the peak shape of a basic analyte.

Gradient Profile Optimization

Optimizing the gradient slope is key to achieving the best resolution between closely eluting peaks.

  • Hypothesis: A shallower gradient will increase the separation between the main peak and its critical impurity.

Experimental Protocol: Gradient Optimization

  • Optimized Conditions: Phenyl-Hexyl column, Acetonitrile/Water with 0.1% Formic Acid.

  • Gradients:

    • Gradient A (Fast): 10-90% Acetonitrile in 10 minutes.

    • Gradient B (Shallow): 30-60% Acetonitrile in 15 minutes.

  • Other parameters: Remain unchanged.

Data Comparison: Gradient Performance

ParameterGradient A (Fast)Gradient B (Shallow)Rationale
Resolution (Critical Pair) 2.53.8The shallower gradient significantly improves the resolution of the critical pair.
Analysis Time ~12 min~18 minImproved resolution comes at the cost of a longer run time.

Expert Insight: There is often a trade-off between resolution and analysis time. The optimal gradient will depend on the specific separation requirements. The allowable adjustments to gradient methods are outlined in USP <621>.[6][11][22]

Phase 3: Method Validation - Ensuring Reliability

A developed method is incomplete without validation to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines.[7][9][10][13]

Forced Degradation Study

A forced degradation study is essential to demonstrate the stability-indicating nature of the method.[4][23]

Experimental Protocol: Forced Degradation

  • Stress Conditions: Expose the triazole building block to:

    • Acid hydrolysis (e.g., 0.1N HCl at 60°C).

    • Base hydrolysis (e.g., 0.1N NaOH at 60°C).

    • Oxidation (e.g., 3% H2O2 at room temperature).

    • Thermal stress (e.g., 105°C).

    • Photolytic stress (e.g., ICH-compliant light exposure).

  • Analysis: Analyze the stressed samples using the optimized HPLC method.

  • Evaluation: Assess the peak purity of the main peak using a Diode Array Detector (DAD) to ensure no co-eluting degradants. The method should be able to separate all significant degradation products from the main analyte.

Expert Insight: A successful forced degradation study provides confidence that the method can accurately quantify the analyte in the presence of its potential degradation products, a cornerstone of a stability-indicating assay.[4][24]

Formal Method Validation

The final step is to perform a full validation of the method for parameters such as:

  • Specificity: Demonstrated through the forced degradation study.

  • Linearity: A minimum of five concentrations are used to establish a linear relationship between concentration and peak area.

  • Accuracy: Assessed by spiking a placebo with known amounts of the analyte and impurities.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Small, deliberate changes are made to method parameters (e.g., pH, flow rate, column temperature) to assess the method's reliability.

Conclusion and Recommendations

This comparative guide demonstrates a systematic and scientifically-driven approach to HPLC method development for the purity assessment of triazole building blocks.

Key Recommendations:

  • Column Selection: Do not default to a C18 column. Screen alternative stationary phases like phenyl-hexyl, which can offer superior selectivity and peak shape for heterocyclic compounds.

  • Mobile Phase: Acetonitrile is often a good starting point due to its efficiency and low backpressure. A low pH mobile phase (e.g., using 0.1% formic acid) is critical for achieving symmetrical peaks for basic triazoles.

  • Optimization: A shallow gradient is often necessary to resolve closely related impurities.

  • Validation: A thorough validation, including a forced degradation study, is mandatory to ensure the method is fit for its intended purpose in a regulated environment.

By following this structured approach, researchers can confidently develop robust, reliable, and scientifically sound HPLC methods for the critical task of purity assessment of triazole building blocks.

References

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.